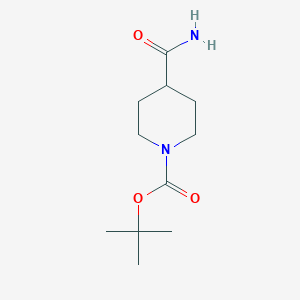

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFUWPUJUMZXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370854 | |

| Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-48-6 | |

| Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Identity and Properties

This compound, also known by its synonyms 1-N-Boc-isonipecotamide and N-Boc-4-piperidinecarboxamide, is a mono-protected piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modifications at other positions of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 91419-48-6[1][2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₃[1][2] |

| IUPAC Name | This compound[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 228.29 g/mol | [1][2] |

| Appearance | White to off-white solid/powder or crystals | [5] |

| Melting Point | 158-160 °C / 164-168 °C | [5] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | |

| Stability | Stable under normal storage conditions; sensitive to strong acids and bases |

Synthesis and Experimental Protocols

This compound is typically synthesized from either Boc-protected isonipecotic acid or by direct Boc protection of isonipecotamide. Below are two common experimental protocols.

Protocol 1: Amidation of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

This method involves the coupling of the carboxylic acid precursor with an ammonia source.

Experimental Workflow:

Caption: Synthesis via Amide Coupling.

Detailed Methodology: A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.88 mmol), ammonium chloride (2.88 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.92 mmol), and 1-hydroxy-7-azabenzotriazole (HOAt) (1.44 mmol) is dissolved in dichloromethane (10 mL) at 0 °C.[5] N,N-Diisopropylethylamine (DIPEA) (5.77 mmol) is then added dropwise.[5] The reaction mixture is stirred at room temperature for 10 hours. Following the reaction, the mixture is washed with distilled water (3 x 10 mL). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product as a white solid.[5]

Protocol 2: Boc-Protection of Piperidine-4-carboxamide

This approach involves the direct protection of the piperidine nitrogen of the commercially available piperidine-4-carboxamide (isonipecotamide).

Experimental Workflow:

Caption: Synthesis via Boc-Protection.

Detailed Methodology: To a solution of piperidine-4-carboxamide (93.63 mmol) in acetonitrile (220 mL), di-tert-butyl dicarbonate ((Boc)₂O) (102.99 mmol) and 4-dimethylaminopyridine (DMAP) (9.82 mmol) are added with mechanical stirring. The reaction is stirred at room temperature for 10 hours. Upon completion, the solvent is removed under vacuum. The residue is redissolved in dichloromethane (150 mL) and washed sequentially with 10% citric acid (2 x 15 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL), and water (15 mL). The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo to afford the product as a white solid.

Spectral Data

Table 3: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.11 | d, J = 13.4 Hz | 2H | -CH₂- (axial, adjacent to N) |

| 2.76-2.86 | m | 2H | -CH₂- (equatorial, adjacent to N) |

| 2.38-2.45 | m | 1H | -CH- (at C4) |

| 1.79 | d, J = 11.2 Hz | 2H | -CH₂- (axial, at C3 & C5) |

| 1.52-1.62 | m | 2H | -CH₂- (equatorial, at C3 & C5) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

| Solvent: CD₃OD, Frequency: 400 MHz[5] |

¹³C NMR and IR Data: As of the last update, specific ¹³C NMR and IR spectral data for this compound are not readily available in public databases. Researchers are advised to acquire this data upon synthesis and purification for complete characterization. For reference, related N-Boc protected piperidine structures exhibit characteristic ¹³C NMR signals for the Boc-carbonyl at ~155 ppm, the quaternary carbon of the t-butyl group at ~80 ppm, and the methyl carbons at ~28 ppm. The piperidine ring carbons typically appear in the 25-45 ppm range. IR spectra would be expected to show characteristic C=O stretching vibrations for the carbamate and amide groups.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal nature of the Boc-protecting group and the reactive potential of the carbamoyl moiety.

The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then participate in various coupling reactions. The carbamoyl group can also be chemically transformed, for instance, into a cyano or thioamide group, providing further avenues for molecular diversification.[5]

A significant application of this compound is in the synthesis of cyclin-dependent kinase (CDK) inhibitors.[6][7][8][9] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.

Logical Workflow in CDK Inhibitor Synthesis:

Caption: Role as a Key Intermediate.

This versatile building block is utilized in the construction of complex heterocyclic systems that form the core scaffolds of potent and selective CDK inhibitors.[7][8][9] Its incorporation allows for the precise installation of a key pharmacophoric element, contributing to the overall biological activity and pharmacokinetic properties of the final drug candidate.

Safety and Handling

While specific toxicity data is limited, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For related compounds, hazard statements include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.

This technical guide serves as a comprehensive resource for professionals in the fields of chemical research and drug development, providing essential information on this compound.

References

- 1. This compound | CAS 91419-48-6 [matrix-fine-chemicals.com]

- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. tert-butyl 4-carbamoylpiperidine-1-carboxylate91419-48-6,Purity_BONA CHEMICAL CO., LIMITED [molbase.com]

- 5. TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE | 91419-48-6 [chemicalbook.com]

- 6. US20110224225A1 - Inhibitors of protein kinases - Google Patents [patents.google.com]

- 7. WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]

- 8. AU2015220560B2 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as CDK inhibitors and their therapeutic use - Google Patents [patents.google.com]

- 9. US20160362410A1 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as cdk inhibitors and their therapeutic use - Google Patents [patents.google.com]

Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-piperidinecarboxamide, is a white to almost white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 91419-48-6 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Melting Point | 164 - 168 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Synonyms | 1-Boc-4-piperidinecarboxamide, 4-Carbamoyl-1-piperidinecarboxylic acid tert-butyl ester | [1] |

Synthesis Protocol

A common synthetic route to this compound involves the reaction of a corresponding carboxylic acid with an ammonia source. The following protocol is a representative example.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

-

Materials:

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and ammonium chloride (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 equivalents) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a white solid.

-

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the carbamoyl and Boc-protected amine functionalities of this molecule offer versatile handles for chemical modification.

While direct biological activity or a specific role in a signaling pathway for this compound itself is not extensively documented in publicly available literature, its significance lies in its utility as a precursor to more complex molecules with defined biological targets.

Workflow in Fragment-Based Drug Discovery:

The use of this compound can be conceptualized within a fragment-based drug discovery (FBDD) workflow.

Caption: Role of this compound in a drug discovery workflow.

This workflow illustrates how the initial synthesis of the core scaffold (in yellow) is the first step. This scaffold is then chemically modified to generate a library of diverse compounds. These compounds are screened for biological activity, and promising "hits" (in green) are then subjected to structure-activity relationship (SAR) studies to develop an optimized lead compound or drug candidate (in blue).

For instance, the Boc-protecting group can be readily removed under acidic conditions to free the piperidine nitrogen, which can then be functionalized through various reactions such as reductive amination, acylation, or arylation. The carbamoyl group can also be a site for further chemical elaboration or can serve as a key pharmacophoric feature for binding to a biological target.

While a direct link to a specific signaling pathway for the title compound is not established, its derivatives have been investigated as inhibitors of various enzymes and receptors, thereby modulating diverse signaling cascades implicated in diseases such as cancer, inflammation, and neurological disorders. Researchers utilizing this compound are encouraged to explore its potential for generating novel ligands for their specific targets of interest.

References

In-Depth Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and analytical characterization, offering a valuable resource for its application in the development of novel therapeutics.

Core Molecular Data

This compound, also known by synonyms such as 1-Boc-4-carbamoylpiperidine and N-Boc-piperidine-4-carboxamide, is a piperidine derivative featuring a carbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure makes it a valuable intermediate for introducing the 4-carbamoylpiperidine moiety in more complex molecules.

Physicochemical and Structural Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 193938-75-9 |

| Appearance | White to off-white solid |

| Melting Point | 168-170 °C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis Protocol

A common synthetic route to this compound involves the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a coupling agent, followed by amidation.

Materials:

-

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Aqueous ammonia solution

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Add aqueous ammonia solution and allow the reaction to warm to room temperature.

-

Stir the mixture overnight.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the carbamoyl protons (two broad singlets).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 229.15.

Visualized Workflows and Pathways

To further clarify the experimental and logical relationships, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Structure and Properties

This compound, also known as N-Boc-isonipecotamide, is a piperidine derivative featuring a carbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][2] This structure makes it a valuable intermediate in the synthesis of a variety of biologically active compounds.[3] The Boc group provides a stable yet readily cleavable protecting group, allowing for selective modification at other positions of the molecule.[4]

Structure:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 91419-48-6 | [1][3][5] |

| Molecular Formula | C11H20N2O3 | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Melting Point | 158-160 °C | [1][5] |

| Boiling Point | 384.4±31.0 °C (Predicted) | [1][5] |

| Density | 1.123±0.06 g/cm3 (Predicted) | [1] |

| pKa | 16.40±0.20 (Predicted) | [1] |

| Appearance | White to Almost white powder to crystal | [1][2] |

Synthesis

A common and effective method for the synthesis of this compound proceeds from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (also known as N-Boc-piperidine-4-carboxylic acid).[6] This method involves the amidation of the carboxylic acid functionality.

Experimental Protocol: Synthesis from 1-Boc-4-piperidinecarboxylic acid

This protocol is based on the amidation of 1-Boc-4-piperidinecarboxylic acid using a coupling agent.[1]

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq), ammonium chloride (1.0 eq), EDCI (0.67 eq), and HOAt (0.5 eq) in dichloromethane at 0 °C.[1]

-

To this cooled solution, add N,N-Diisopropylethylamine (2.0 eq) dropwise.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 10 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with distilled water (3 x volume of DCM).[1]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[1]

-

Purify the crude residue by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[1]

Yield: Approximately 73%.[1]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CD₃OD): δ 4.11 (d, J = 13.4 Hz, 2H), 2.76-2.86 (m, 2H), 2.38-2.45 (m, 1H), 1.79 (d, J = 11.2 Hz, 2H), 1.52-1.62 (m, 2H), 1.47 (s, 9H).[1]

Mass Spectrometry

-

MS-ESI: m/z 173.20 [M-55]⁺.[1] This corresponds to the loss of the tert-butyl group.

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of this compound from 1-Boc-4-piperidinecarboxylic acid.

Caption: Synthesis of this compound.

References

Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document provides a comprehensive overview of a common synthetic route, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through the protection of the piperidine nitrogen of 4-piperidinecarboxamide using di-tert-butyl dicarbonate (Boc₂O). This straightforward, one-step reaction is efficient and yields the desired product in high purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on established procedures.[1]

Materials and Reagents:

-

4-Piperidinecarboxamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

20% Hydrochloric acid (HCl)

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer), combine 4-piperidinecarboxamide (1.0 equivalent), distilled water, and triethylamine (a slight excess).

-

Addition of Boc Anhydride: While stirring the mixture at room temperature (20-25 °C), add di-tert-butyl dicarbonate (1.0-1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, adjust the pH of the reaction mixture to 6-7 using a 20% hydrochloric acid solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a crude product.

-

-

Purification:

-

To the crude product, add acetone to induce crystallization.

-

Cool the mixture to 0-2 °C and maintain for 10-12 hours to facilitate complete crystallization.

-

Collect the white crystalline powder by suction filtration.

-

Wash the crystals with cold acetone and dry under vacuum to yield the final product, this compound.

-

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Starting Material | 48-50 g of 4-piperidinecarboxamide | [1] |

| Reagents | 78-80 g of Di-tert-butyl dicarbonate, 48-50 g of Triethylamine | [1] |

| Solvent | 98-100 mL of Distilled water, Dichloromethane for extraction, Acetone for crystallization | [1] |

| Reaction Time | 8-10 hours | [1] |

| Reaction Temperature | 20-25 °C | [1] |

| Yield | 72-75 g of white crystalline powder | [1] |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final, purified product. Each step is critical for the successful formation and isolation of this compound.

Caption: Logical flow of the synthesis and purification process.

References

An In-depth Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate as a Starting Material for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its critical role as a starting material in the development of novel therapeutics, including kinase inhibitors. This document offers detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways and applications.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C11H20N2O3 | |

| Molecular Weight | 228.29 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 83266-96-2 | |

| Appearance | White crystalline powder | |

| Melting Point | 168-170 °C | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the protection of the secondary amine of 4-piperidinecarboxamide with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Synthesis Pathway

The synthesis is a straightforward one-step process, as illustrated in the diagram below.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure outlined in patent CN104628627A.[1]

Materials:

-

4-Piperidinecarboxamide (48-50 g)

-

Di-tert-butyl dicarbonate (78-80 g)

-

Triethylamine (48-50 g)

-

Distilled water (98-100 mL)

-

20% Hydrochloric acid

-

Dichloromethane

-

Acetone

Procedure:

-

To a 1 L three-necked flask, add 4-piperidinecarboxamide (48-50 g), distilled water (98-100 mL), and triethylamine (48-50 g).

-

Stir the mixture at 20-25 °C.

-

Slowly add di-tert-butyl dicarbonate (78-80 g) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-10 hours.

-

After the reaction is complete, adjust the pH of the mixture to 6-7 using 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase and concentrate it under reduced pressure until a thick residue is obtained.

-

Add 100-150 g of acetone to the residue and allow it to crystallize at 0-2 °C for 10-12 hours.

-

Filter the white crystalline powder and dry to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72-75 g | [1] |

| Purity | High (suitable for use as a pharmaceutical intermediate) | [1] |

Role as a Starting Material in Drug Discovery

This compound is a versatile starting material due to the presence of the Boc-protected piperidine ring and the primary amide functional group. The Boc group can be easily removed under acidic conditions to liberate the secondary amine for further functionalization, while the amide can undergo various transformations, such as the Hofmann rearrangement to an amine or reduction to an aminomethyl group.

Logical Relationship as a Building Block

The following diagram illustrates the logical progression from this compound to more complex drug intermediates.

Caption: Role as a versatile chemical building block.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this starting material is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. The key transformation is the conversion of the carbamoyl group to an amino group via the Hofmann rearrangement.

This protocol describes the conversion of this compound to tert-butyl 4-aminopiperidine-1-carboxylate.[1]

Materials:

-

This compound (50 g)

-

40-60% Sodium hydroxide solution (198-200 mL)

-

Bromine (60-80 g)

-

10-15% Dilute hydrochloric acid

-

Chloroform

-

Petroleum ether

Procedure:

-

In a 1 L three-necked flask, add the sodium hydroxide solution and cool to below 25 °C.

-

Slowly add bromine to the cooled sodium hydroxide solution.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Cool the mixture to room temperature.

-

Slowly adjust the pH to 5-6 with cold (0-5 °C) dilute hydrochloric acid.

-

Extract the product with chloroform.

-

Dry the organic phase and concentrate it to a thick residue.

-

Add 50-100 mL of petroleum ether and crystallize at -2 °C.

-

Filter the white crystals to obtain tert-butyl 4-aminopiperidine-1-carboxylate.

The final drug products synthesized from this starting material often target key signaling pathways implicated in disease. The JAK-STAT pathway is a primary example.[2][3][4][5] Cytokines and growth factors bind to cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[2][3][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, cell proliferation, and inflammation.[2][3] JAK inhibitors block this pathway by preventing the phosphorylation of STATs, thereby modulating the immune response.

Caption: The Janus Kinase (JAK) signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Caption: A typical experimental workflow.

Conclusion

This compound is a valuable and versatile starting material in drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal scaffold for creating diverse libraries of compounds. Its application in the synthesis of targeted therapies, such as JAK inhibitors, highlights its importance in addressing significant unmet medical needs. This guide provides researchers and scientists with the essential technical information to effectively utilize this key building block in their drug discovery programs.

References

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. cusabio.com [cusabio.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. news-medical.net [news-medical.net]

The Diverse Biological Landscape of Tert-butyl 4-carbamoylpiperidine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-carbamoylpiperidine-1-carboxylate scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its inherent drug-like properties, including a three-dimensional piperidine core that can explore chemical space effectively, and the readily modifiable carbamoyl group, have enabled the development of a diverse array of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological activities of key derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action and discovery workflows.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological data for several classes of bioactive compounds derived from or structurally related to the this compound core.

Table 1: Phosphodiesterase 10A (PDE10A) Inhibitors

| Compound/Inhibitor | Target | Assay Type | IC50/Ki | Reference |

| CPL500036 | PDE10A | Microfluidic Technology | IC50: Not specified, but potent | [1] |

| Papaverine | PDE10A | Calorimetric Activity Assay | Ki: 95 nM | [2] |

| IBMX | PDE10A | Calorimetric Activity Assay | Ki: 11 µM | [2] |

| Zinc42657360 | PDE10A | In vitro assay | IC50: 1.60 µM | [3] |

Table 2: Antimalarial Proteasome Inhibitors

| Compound | Target | Organism | Assay Type | EC50 | Reference |

| SW042 | Proteasome β5 subunit | Plasmodium falciparum (3D7) | Phenotypic viability screen | 0.14 - 0.19 µM | [4] |

| SW042 | Proteasome β5 subunit | Plasmodium falciparum (Dd2) | Phenotypic viability screen | 0.14 - 0.19 µM | [4] |

Table 3: 5-HT2A Receptor Inverse Agonists

| Compound | Target | Assay Type | pKi / pIC50 | Reference |

| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | Radioligand Binding (membranes) | pKi: 9.3 | [5] |

| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | Radioligand Binding (whole cells) | pKi: 9.70 | [5] |

| ACP-103 (Pimavanserin) | Human 5-HT2A Receptor | R-SAT (functional assay) | pIC50: 8.7 | [5] |

| ACP-103 (Pimavanserin) | Human 5-HT2C Receptor | Radioligand Binding (membranes) | pKi: 8.80 | [5] |

| ACP-103 (Pimavanserin) | Human 5-HT2C Receptor | R-SAT (functional assay) | pIC50: 7.1 | [5] |

Table 4: Calpain Inhibitors

| Compound | Target | Assay Type | Ki | Selectivity | Reference |

| Keto amide 11f | µ-calpain | Enzymatic inhibition | 30 nM | >100-fold vs Cathepsin B | [6] |

| Keto amide 11j | µ-calpain | Enzymatic inhibition | 9 nM | >100-fold vs Cathepsin B | [6] |

Table 5: Antimelanoma Agents (Senescence Inducers)

| Compound | Cell Line | Assay Type | EC50 (Senescence) | IC50 (Antiproliferative) | Reference |

| Compound 54 | Human melanoma A375 | Phenotypic screen | 0.04 µM | 0.03 µM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.

Phosphodiesterase 10A (PDE10A) Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from methodologies used for screening PDE10A inhibitors.[8][9]

-

Principle: The assay measures the displacement of a fluorescently labeled cAMP or cGMP derivative from the PDE10A active site by a test compound. Binding of the small fluorescent tracer to the large enzyme results in a high fluorescence polarization (FP) signal. Competitive inhibitors will displace the tracer, leading to a decrease in the FP signal.

-

Materials:

-

Recombinant human PDE10A enzyme.

-

FAM-Cyclic-3',5'-AMP (fluorescent tracer).

-

PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).[5]

-

Binding Agent (commercially available, specific for the assay kit).[8]

-

Binding Agent Diluent.[8]

-

Test compounds and a known PDE10A inhibitor (e.g., papaverine) as a positive control.

-

Black, low-binding 96-well or 384-well microplates.

-

Fluorescence plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in PDE Assay Buffer.

-

Add 5 µL of the diluted test compound or control to the wells of the microplate.

-

Dilute the PDE10A enzyme to the optimal working concentration (e.g., 10-20 pg/µL) in PDE Assay Buffer.[8]

-

Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to each well (except for "blank" and "substrate control" wells).

-

Add 25 µL of 200 nM FAM-Cyclic-3',5'-AMP to all wells except the "blank".

-

Incubate the plate at room temperature for 1 hour.[8]

-

Prepare the Binding Agent by diluting it 1:100 with Binding Agent Diluent.

-

Add 100 µL of the diluted Binding Agent to each well to stop the reaction and allow for signal development.[8]

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Measure the fluorescence polarization using a plate reader (Excitation: ~470-485 nm, Emission: ~528-530 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Antimalarial Proteasome Activity Assay (In-Gel)

This protocol is based on methods used to characterize the activity of the Plasmodium falciparum proteasome.[10]

-

Principle: This assay visualizes the activity of different proteasome complexes after separation by native polyacrylamide gel electrophoresis (PAGE). The gel is incubated with a fluorogenic substrate that is cleaved by active proteasomes, producing a fluorescent signal.

-

Materials:

-

P. falciparum parasite lysates.

-

Native PAGE loading buffer.

-

Tris-glycine native electrophoresis buffer.

-

Fluorogenic proteasome substrate (e.g., Suc-LLV Y-AMC for chymotrypsin-like activity).[10]

-

Proteasome inhibitor (e.g., MG132) as a negative control.

-

Gel imaging system.

-

-

Procedure:

-

Prepare parasite lysates under non-denaturing conditions to preserve proteasome integrity.

-

Quantify protein concentration in the lysates.

-

Mix 40 µg of parasite lysate with native PAGE loading buffer.

-

Run the samples on a native polyacrylamide gel at 4°C.

-

After electrophoresis, incubate the gel in a solution containing the fluorogenic substrate (e.g., 100 µM Suc-LLVY-AMC) in an appropriate assay buffer at 37°C.

-

For the negative control, incubate a parallel gel in the substrate solution containing a proteasome inhibitor (e.g., 10 µM MG132).

-

Monitor the development of fluorescent bands over time using a gel imaging system. Active proteasome complexes (20S, 26S) will appear as fluorescent bands.

-

5-HT2A Receptor Inverse Agonist Activity (R-SAT® Assay)

The Receptor Selection and Amplification Technology (R-SAT) is a cell-based functional assay that measures a receptor-mediated cellular response over several days.[5][11]

-

Principle: The assay relies on the principle that agonist activation of a G-protein coupled receptor (GPCR) transiently transfected into NIH-3T3 cells can lead to a partially transformed phenotype and cell proliferation. Inverse agonists will suppress the constitutive (basal) activity of the receptor, leading to a reduction in cell growth, which can be quantified.

-

Materials:

-

NIH-3T3 cells.

-

Expression plasmid for the human 5-HT2A receptor.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds and a known 5-HT2A receptor inverse agonist (e.g., ritanserin).

-

Reagent for quantifying cell viability (e.g., MTT or resazurin-based).

-

-

Procedure:

-

Transiently transfect NIH-3T3 cells with the 5-HT2A receptor expression plasmid.

-

Plate the transfected cells into 96-well plates.

-

Add serial dilutions of the test compounds or controls to the cells.

-

Incubate the cells for several days (typically 4-6 days) to allow for the receptor-mediated effects on cell proliferation to manifest.

-

At the end of the incubation period, add a cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of basal activity for each compound concentration and determine the pIC50 value from the dose-response curve.

-

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibitory effect of compounds on purified calpain enzymes.[12]

-

Principle: The assay measures the cleavage of a fluorogenic substrate by a purified calpain enzyme. The cleavage releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of substrate cleavage.

-

Materials:

-

Purified µ-calpain or m-calpain.

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).[12]

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl).[12]

-

Calcium Chloride (CaCl₂) solution (100 mM).

-

Test compounds and a known calpain inhibitor as a positive control.

-

96-well black microplates.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

Add the diluted compounds or vehicle control to the wells of a 96-well plate.

-

Add the diluted calpain enzyme solution to each well.

-

Incubate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.[12]

-

Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.

-

Immediately monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15 minutes) using a microplate reader (Ex/Em = 354/442 nm for AMC).

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value.

-

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol is used to detect cellular senescence in vitro, a hallmark of some anti-cancer therapies.[13][14]

-

Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This assay uses a chromogenic substrate, X-gal, which is cleaved by this enzyme to produce a blue precipitate in senescent cells.

-

Materials:

-

Cultured cells (e.g., human melanoma A375 cells).

-

Phosphate-buffered saline (PBS).

-

Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS).

-

SA-β-gal Detection Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0).

-

Microscope.

-

-

Procedure:

-

Plate cells in a multi-well plate and treat with the test compound for the desired duration.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 1X Fixing Solution for 10-15 minutes at room temperature.[14]

-

Wash the cells twice with PBS.

-

Add freshly prepared SA-β-gal Detection Solution to the cells.

-

Incubate the cells at 37°C without CO₂ for at least 4 hours, or overnight, protected from light.[14]

-

Wash the cells twice with PBS.

-

Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Caption: PDE10A Signaling Pathway and Point of Inhibition.

Caption: 5-HT2A Receptor Inverse Agonism by ACP-103 (Pimavanserin).

Caption: Drug Discovery Workflow for Piperidine Carboxamide Antimalarials.

References

- 1. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Head-twitch response - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Tert-butyl 4-carbamoylpiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamoylpiperidine-1-carboxylate has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its rigid piperidine core, coupled with a strategically placed carbamoyl group and a versatile Boc-protecting group, offers a unique combination of properties that are highly advantageous for the design of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse applications of this building block, with a particular focus on its integral role in the development of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical target in oncology. This document will also explore its utility in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: A Versatile Scaffold for Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This compound offers several key advantages as a starting material:

-

Structural Rigidity: The piperidine ring provides a conformationally constrained framework, reducing the entropic penalty upon binding to a target.

-

Hydrogen Bonding Capabilities: The carbamoyl group (carboxamide) is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.

-

Chirality: The piperidine ring can be readily functionalized to introduce chiral centers, allowing for the synthesis of enantiomerically pure compounds with improved efficacy and safety profiles.

-

Synthetic Tractability: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions, making it a versatile intermediate for complex syntheses.[1]

These features have made this compound and its derivatives indispensable building blocks in the synthesis of a wide array of therapeutic agents.[1]

Synthesis and Chemical Properties

This compound is commercially available. However, for specific applications and derivatization, various synthetic routes have been developed. A common approach involves the protection of the piperidine nitrogen of isonipecotamide (piperidine-4-carboxamide) with di-tert-butyl dicarbonate (Boc)₂O.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Application in Medicinal Chemistry: A Focus on PARP Inhibition

The most prominent application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

Mechanism of Action: Synthetic Lethality

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Case Study: Niraparib

Niraparib (MK-4827) is a potent, orally available PARP1 and PARP2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2] The chemical structure of Niraparib features a piperidine ring derived from a precursor related to this compound.

Quantitative Biological Data for Niraparib:

| Target | IC₅₀ (nM) | Reference |

| PARP1 | 3.8 | [3][4] |

| PARP2 | 2.1 | [3][4] |

| Whole Cell PARP Activity (EC₅₀) | 4 nM | [3] |

| Proliferation of BRCA-1 deficient cells (CC₅₀) | 10-100 nM | [3] |

Experimental Protocols

Synthesis of Niraparib Intermediate

The synthesis of Niraparib often involves the coupling of a substituted indazole moiety with a chiral piperidine derivative. The following is a generalized workflow for the synthesis of the key intermediate, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.

A detailed, step-by-step protocol for a similar transformation is often found in the supplementary information of medicinal chemistry publications or in patents.[3][5]

PARP1/PARP2 Enzymatic Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PARP1 and PARP2.

Detailed Steps:

-

Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Reagent Preparation: Prepare solutions of PARP1 or PARP2 enzyme, test compound dilutions, activated DNA, and biotinylated NAD+.

-

Assay Reaction: To each well, add the PARP enzyme, followed by the test compound or vehicle control. Initiate the reaction by adding a mixture of activated DNA and biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Wash the plate to remove unbound reagents. Add a solution of streptavidin-HRP conjugate and incubate. After another wash step, add a chemiluminescent or colorimetric HRP substrate.

-

Data Acquisition: Measure the signal using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Whole-Cell PARP Activity Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Protocol:

-

Cell Culture: Plate cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or an alkylating agent) for a short period.

-

Cell Lysis: Lyse the cells to release the cellular contents.

-

PAR Detection: The amount of poly(ADP-ribose) (PAR) generated in the cells is then quantified, typically using an ELISA-based method with an anti-PAR antibody.

-

Data Analysis: Normalize the PAR levels to the total protein concentration in each well. Calculate the percent inhibition of PARP activity and determine the EC₅₀ value.

Broader Applications in Medicinal Chemistry

While its role in PARP inhibitors is well-established, the this compound scaffold is also utilized in the development of other classes of therapeutic agents.

Kinase Inhibitors

The piperidine carboxamide moiety can serve as a key pharmacophore in kinase inhibitors, often interacting with the hinge region of the kinase active site. The Boc-protected piperidine allows for the introduction of various substituents to target specific kinases. For example, derivatives of this scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

GPCR Modulators

The rigid piperidine core is also suitable for the design of ligands that target G protein-coupled receptors (GPCRs). The carbamoyl group can participate in crucial hydrogen bonding interactions within the receptor binding pocket. By modifying the substituents on the piperidine ring, it is possible to develop selective agonists, antagonists, or allosteric modulators for various GPCRs.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable structural and chemical properties have enabled the development of a new generation of targeted therapies, most notably the PARP inhibitor Niraparib. The synthetic accessibility and the ability to introduce diverse functionalities make this scaffold a continued focus of drug discovery efforts across a range of therapeutic areas, including oncology, inflammation, and neuroscience. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this important chemical entity.

References

The Versatile Scaffold: A Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among these, heterocyclic scaffolds play a pivotal role, providing a three-dimensional framework that can be readily functionalized to optimize pharmacological properties. Tert-butyl 4-carbamoylpiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. Its inherent structural features—a Boc-protected piperidine ring and a primary carboxamide group—offer a unique combination of synthetic handles and conformational rigidity. This technical guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound as a cornerstone in the development of innovative drugs targeting a range of diseases.

Chemical Properties and Synthesis

This compound is a white to off-white solid, valued for its stability and predictable reactivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulation of the molecule, preventing unwanted side reactions while enabling modifications at other positions. The primary amide at the C4 position serves as a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 91419-48-6 |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

The synthesis of this key building block is typically achieved through the Boc protection of commercially available 4-piperidinecarboxamide. This straightforward and high-yielding reaction provides a reliable and scalable route to the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-Boc protection of 4-piperidinecarboxamide.

Materials:

-

4-Piperidinecarboxamide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidinecarboxamide (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Typical yields for this reaction are in the range of 85-95%.

Protocol 2: Hofmann Rearrangement to 1-Boc-4-aminopiperidine

This protocol describes the conversion of the carboxamide to a primary amine, a crucial step in the synthesis of many bioactive molecules.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Distilled water

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool to 0 °C.

-

Slowly add bromine to the cold NaOH solution while stirring to form a sodium hypobromite solution.

-

Add a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent) to the hypobromite solution at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and extract with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Applications in Drug Discovery

The utility of this compound and its derivatives spans multiple therapeutic areas, primarily due to the favorable pharmacological properties of the piperidine scaffold. It serves as a key intermediate in the synthesis of inhibitors for several important drug targets.

Kinase Inhibitors (CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a promising target in oncology. Several potent and selective CDK9 inhibitors have been developed utilizing the piperidine carboxamide scaffold. The piperidine ring often serves to orient key pharmacophoric elements within the ATP-binding pocket of the kinase.

Spectroscopic Profile of Tert-butyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-carbamoylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on analysis of closely related structures and established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 (broad s) | Singlet | 1H | -CO NH ₂ (one proton) |

| ~5.4 (broad s) | Singlet | 1H | -CO NH ₂ (one proton) |

| ~4.0 (broad m) | Multiplet | 2H | Piperidine H2, H6 (axial) |

| ~2.8 (t) | Triplet | 2H | Piperidine H2, H6 (equatorial) |

| ~2.2 (m) | Multiplet | 1H | Piperidine H4 |

| ~1.8 (m) | Multiplet | 2H | Piperidine H3, H5 (axial) |

| ~1.6 (m) | Multiplet | 2H | Piperidine H3, H5 (equatorial) |

| 1.45 (s) | Singlet | 9H | -C(CH ₃)₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O (Amide) |

| ~155 | C =O (Carbamate) |

| ~80 | -C (CH₃)₃ |

| ~44 | Piperidine C 2, C 6 |

| ~43 | Piperidine C 4 |

| ~29 | Piperidine C 3, C 5 |

| ~28 | -C(C H₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 2975-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1450 | Medium | C-H Bend (Alkyl) |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 229.15 | [M+H]⁺ |

| 251.13 | [M+Na]⁺ |

| 173.10 | [M - C₄H₈O]⁺ |

| 129.09 | [M - Boc]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source. The mass spectrum is acquired in positive ion mode, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tert-butyl 4-carbamoylpiperidine-1-carboxylate. Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes qualitative information from synthetic procedures and provides inferred stability characteristics based on its chemical structure. Furthermore, it outlines standard experimental protocols for the determination of these critical physicochemical properties.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure consists of a piperidine ring functionalized with a carbamoyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This structure influences its solubility and stability profile.

Solubility Profile

| Solvent | Solubility | Source / Rationale |

| Dichloromethane (DCM) | Soluble | Used as a solvent for the synthesis reaction and for re-dissolution after reaction completion.[1][2][3][4] |

| Ethyl Acetate | Soluble | Employed as a solvent for purification by column chromatography and for extraction.[1][2] |

| Acetonitrile | Soluble | Utilized as a reaction solvent in one of the synthetic routes.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | Mentioned as a reaction solvent in patent literature, suggesting solubility. |

| Dimethoxyethane (DME) | Soluble | Used in a solvent mixture with dichloromethane for synthesis.[2][4] |

| Water | Poorly Soluble/Insoluble | The synthesis procedures involve washing the organic reaction mixture with water, with the product remaining in the organic layer, indicating low aqueous solubility.[1][5] |

| Hexanes | Sparingly Soluble/Insoluble | Used as a component of the mobile phase in silica gel chromatography, where the compound is eluted with a mixture containing ethyl acetate, suggesting lower solubility in non-polar hexanes.[6] |

| Ether | Sparingly Soluble/Insoluble | The product was ground with ether, a technique often used to precipitate or wash a solid, suggesting low solubility.[2] |

Stability Profile

Direct experimental stability data for this compound is not available in the public domain. The following stability profile is inferred based on the known chemical liabilities of its functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary amide.

| Condition | Predicted Stability | Rationale |

| Acidic pH | Unstable | The Boc group is highly susceptible to cleavage under acidic conditions, which would lead to the deprotection of the piperidine nitrogen.[1] This is a standard procedure in organic synthesis. |

| Basic pH | Potentially Unstable under Harsh Conditions | While amides are generally stable, they can undergo hydrolysis to the corresponding carboxylic acid under strong basic conditions, especially with heating. The Boc group is generally stable to basic conditions. |

| Neutral pH | Generally Stable | In the absence of strong acids, bases, or enzymatic activity, the compound is expected to be stable in neutral aqueous solutions at ambient temperature. |

| Temperature | Stable at Room Temperature; Degradation at Elevated Temperatures | As a solid, the compound is expected to be stable at ambient and refrigerated temperatures. At elevated temperatures, especially in solution, degradation pathways such as amide hydrolysis could be accelerated. The melting point of a related cyanopiperidine analog is in the range of 60-64°C, suggesting the carbamoyl analog would have a defined melting point and would decompose at higher temperatures.[7] |

| Light | Likely Stable | The molecule does not contain chromophores that would suggest significant lability to visible light. However, as a standard precaution for all pharmaceutical compounds, storage in light-protected containers is advisable. |

| Oxidation | Generally Stable | The molecule does not possess functional groups that are readily susceptible to oxidation under normal storage and handling conditions. |

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and stability of a compound such as this compound.

Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).

-

Ensure a solid excess is visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

-

Stability Assessment under Forced Degradation

Objective: To identify potential degradation pathways and the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS.

-

Visualized Workflows

The following diagrams illustrate logical workflows for solubility and stability testing.

References

- 1. TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE | 91419-48-6 [chemicalbook.com]

- 2. tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate | 214834-18-1 [chemicalbook.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8754073B2 - Substituted piperazino-dihydrothienopyrimidines - Google Patents [patents.google.com]

- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]

A Technical Guide to Tert-butyl 4-carbamoylpiperidine-1-carboxylate for Pharmaceutical Research and Development

Introduction:

Tert-butyl 4-carbamoylpiperidine-1-carboxylate (CAS No. 91419-48-6) is a vital heterocyclic building block in modern medicinal chemistry. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, this compound serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its structure, featuring a Boc-protected amine and a primary carbamoyl group, offers synthetic handles for elaboration into more complex molecules, particularly those targeting the central nervous system.[3][4] This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and the strategic role of this intermediate in drug discovery workflows for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

The procurement of high-quality starting materials is a critical first step in any research and development campaign. The following table summarizes key commercial suppliers of this compound, detailing typical purity levels and available quantities to aid in sourcing for both discovery and scale-up operations.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 91419-48-6 | ≥95% | 1g, 5g | Product sold for early discovery research; buyer assumes responsibility to confirm identity and purity.[5] |

| BLD Pharm | 91419-48-6 | 97% | 1g, 5g, 25g | Offers analytical data including NMR, HPLC, LC-MS upon request.[6] |

| ChemUniverse | 609781-33-1* | 97% | 100mg, 250mg, 1g | Pricing available for listed quantities; bulk quotes can be requested.[7] |

| Pharmaffiliates | 1038916-11-8** | N/A | Custom | Listed as an intermediate for Niraparib.[8] |

| Hangzhou Zhongqi Chem Co., Ltd. | 91419-48-6 | N/A | Bulk | Available for business-to-business inquiries.[9] |

| Anhui Dexinjia Biopharm Co., Ltd. | 953071-73-3*** | 98% | Bulk | Listed as an impurity of Bilastine.[10] |

| SynHet | 2173090-55-4**** | >99% | Bulk and Prepack | Offers pharma-grade material (USP, BP, Ph. Eur.) with COA and SDS available.[11] |

*Note: CAS number corresponds to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, a related derivative. *Note: CAS number corresponds to an S-enantiomer derivative used in specific syntheses. **Note: CAS number corresponds to tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, a related heterocyclic derivative. ***Note: CAS number corresponds to tert-butyl 4-(5-formylpyridin-2-yl)piperidine-1-carboxylate, a related functionalized derivative.

Experimental Protocols: Quality Assurance and Control

Ensuring the identity and purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[12] A robust quality control (QC) workflow involves a suite of analytical techniques.[12]

Purity Determination by High-Performance Liquid Chromatography (HPLC)